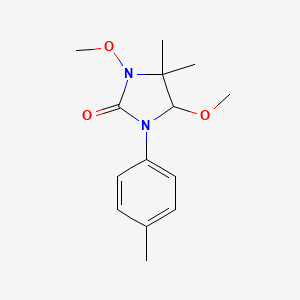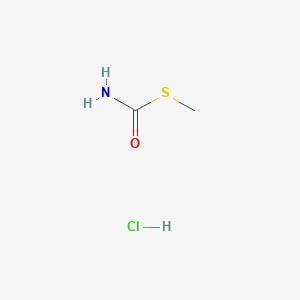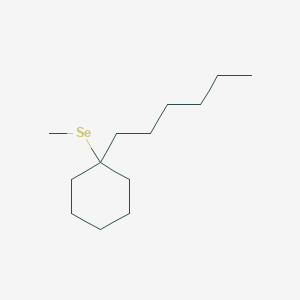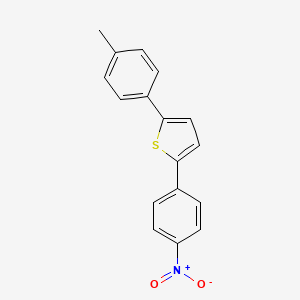
Dimethyl 4,7,10,13-tetraoxahexadecane-1,16-dioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 4,7,10,13-tetraoxahexadecane-1,16-dioate is a chemical compound with the molecular formula C14H26O8 It is characterized by its unique structure, which includes multiple ether linkages and ester groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4,7,10,13-tetraoxahexadecane-1,16-dioate typically involves the esterification of a suitable diacid with methanol. The reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to streamline the esterification process and reduce the need for extensive purification steps.
化学反应分析
Types of Reactions
Dimethyl 4,7,10,13-tetraoxahexadecane-1,16-dioate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding diacid and methanol.
Oxidation: The compound can be oxidized to form more oxidized derivatives, depending on the reagents and conditions used.
Substitution: The ether linkages can participate in substitution reactions, particularly under nucleophilic conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic media.
Substitution: Nucleophiles such as alkoxides or thiolates can be used to substitute the ether linkages under appropriate conditions.
Major Products Formed
Hydrolysis: Yields the corresponding diacid and methanol.
Oxidation: Produces oxidized derivatives, which may include carboxylic acids or aldehydes.
Substitution: Results in the formation of substituted ethers or thioethers, depending on the nucleophile used.
科学研究应用
Dimethyl 4,7,10,13-tetraoxahexadecane-1,16-dioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of polymers and materials with specific properties.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems and tissue engineering.
Medicine: Explored for its use in the formulation of pharmaceuticals, particularly as a solubilizing agent for poorly soluble drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of Dimethyl 4,7,10,13-tetraoxahexadecane-1,16-dioate depends on its specific application. In drug delivery systems, for example, the compound may interact with biological membranes to facilitate the transport of therapeutic agents. The ether and ester linkages in the molecule can also undergo hydrolysis in biological environments, releasing the active components in a controlled manner.
相似化合物的比较
Similar Compounds
- Dimethyl 4,7,10,13-tetraoxapentadecane-1,15-dioate
- Dimethyl 4,7,10,13-tetraoxaoctadecane-1,18-dioate
- Dimethyl 4,7,10,13-tetraoxanonadecane-1,19-dioate
Uniqueness
Dimethyl 4,7,10,13-tetraoxahexadecane-1,16-dioate is unique due to its specific chain length and the presence of multiple ether and ester linkages. This structure imparts distinct physical and chemical properties, such as solubility and reactivity, which can be tailored for specific applications. Compared to its analogs, this compound may offer advantages in terms of stability, biocompatibility, and ease of synthesis.
属性
CAS 编号 |
61633-18-9 |
|---|---|
分子式 |
C14H26O8 |
分子量 |
322.35 g/mol |
IUPAC 名称 |
methyl 3-[2-[2-[2-(3-methoxy-3-oxopropoxy)ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C14H26O8/c1-17-13(15)3-5-19-7-9-21-11-12-22-10-8-20-6-4-14(16)18-2/h3-12H2,1-2H3 |
InChI 键 |
INVMPVBPAXMLOY-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCOCCOCCOCCOCCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-1-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane](/img/structure/B14590136.png)
![1-[(3,4-Dichlorophenyl)methyl]-4,6,7-trimethylquinolin-2(1H)-one](/img/structure/B14590146.png)
![2-[(Oxiran-2-yl)methoxy]-3-[3-(triethylsilyl)propoxy]propan-1-ol](/img/structure/B14590161.png)


![2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[(methylsulfonyl)methyl]-](/img/structure/B14590185.png)



![Dipropyl {[(butan-2-yl)amino]methyl}phosphonate](/img/structure/B14590203.png)



